Cas no 151990-70-4 (L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI))
151990-70-4 structure
Product Name:L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI)
CAS-Nr.:151990-70-4
MF:C40H50O12
MW:722.817813396454
CID:146927
PubChem ID:90479444
Update Time:2025-04-19
L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI)
- 2,8-Dioxabicyclo[3.2.1]octane,L-glycero-D-altro-tridec-10-en-7-ulo-7,4-furanosonic acid deriv.
- L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-(6-methyl-9-phenyl-4-nonenoate), [5(4E),7S,10E,12x]-
- Zaragozicacid E
- L-Glycero-D-altro-tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-c-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-((4E)-6-methyl-9-phenyl-4-nonenoate), (7S,10E,12xi)-
- CS-0107073
- BTV2R9I8D4
- Q27274882
- UNII-BTV2R9I8D4
- 151990-70-4
- zaragozic acid E
- HY-130306
- L-GLYCERO-D-ALTRO-TRIDEC-10-EN-7-ULO-7,4-FURANOSONIC ACID, 2,7-ANHYDRO-3,4-DI-C-CARBOXY-8,9,10,11,12,13-HEXADEOXY-12-(3-PHENYLPROPYL)-, 5-((4E)-6-METHYL-9-PHENYL-4-NONENOATE), (7S,10E,12.XI.)-
- L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12xi)-
- DTXSID701098601
- (1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
-
- Inchi: 1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)/b15-9+,16-11+/t27-,28-,32+,33+,34+,38-,39+,40-/m0/s1
- InChI-Schlüssel: HPNWHOBVFZEFCZ-IMGBLTPTSA-N
- Lächelt: O1[C@@]2(CC/C=C/[C@H](C)CCCC3C=CC=CC=3)[C@@H]([C@H]([C@]1(C(=O)O)[C@](C(=O)O)([C@@H](C(=O)O)O2)O)OC(CC/C=C/[C@H](C)CCCC1C=CC=CC=1)=O)O
Berechnete Eigenschaften
- Genaue Masse: 722.33
- Monoisotopenmasse: 722.33
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 21
- Komplexität: 1270
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topologische Polaroberfläche: 197A^2
L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI) Verwandte Literatur
-
Patrick Perlmutter,Walailak Selajerern,Filisaty Vounatsos Org. Biomol. Chem. 2004 2 2220
-
K. C. Nicolaou,Tamsyn Montagnon,Scott A. Snyder Chem. Commun. 2003 551
-
Roberto Di Santo Nat. Prod. Rep. 2010 27 1084
-
4. Squalestatin synthetic studies: tethered control in a bicycloketalisation stepAlison M. Reid,Patrick G. Steel J. Chem. Soc. Perkin Trans. 1 1998 2795
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